tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide

Overview

Description

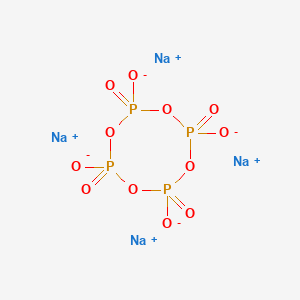

tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide is an inorganic compound with the chemical formula Na6P4O12. It belongs to the class of metaphosphates, which are cyclic polyphosphates. This compound is known for its ability to act as a sequestrant, dispersing agent, and water softener. It is commonly used in various industrial applications, including water treatment, detergents, and ceramics.

Preparation Methods

Synthetic Routes and Reaction Conditions: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide can be synthesized through the thermal dehydration of sodium dihydrogen phosphate. The reaction involves heating sodium dihydrogen phosphate to a high temperature, typically around 500-600°C, resulting in the formation of sodium tetrametaphosphate and water as a byproduct.

Industrial Production Methods: The industrial production of sodium tetrametaphosphate involves the careful control of reaction conditions to ensure high purity and yield. The process typically includes the following steps:

- Heating sodium dihydrogen phosphate to 500-600°C.

- Cooling the product to room temperature.

- Recrystallizing the product to obtain pure sodium tetrametaphosphate.

Chemical Reactions Analysis

Types of Reactions: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide undergoes various chemical reactions, including hydrolysis, complexation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can hydrolyze in the presence of water, forming sodium orthophosphate.

Complexation: It can form complexes with metal ions, which is useful in water treatment applications.

Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different polyphosphate compounds.

Major Products Formed:

- Sodium orthophosphate (from hydrolysis)

- Metal-polyphosphate complexes (from complexation reactions)

Scientific Research Applications

tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a dispersing agent in the preparation of ceramic materials.

Biology: Employed in the study of enzyme activities and as a stabilizer for certain biological samples.

Medicine: Investigated for its potential use in drug delivery systems and as a component in dental care products.

Industry: Utilized in water treatment processes to prevent scale formation and as a detergent builder to enhance cleaning efficiency.

Mechanism of Action

The mechanism of action of sodium tetrametaphosphate involves its ability to chelate metal ions and form stable complexes. This property is particularly useful in water treatment, where it helps to sequester calcium and magnesium ions, preventing the formation of scale. Additionally, its dispersing properties aid in the stabilization of suspensions and the prevention of particle aggregation.

Comparison with Similar Compounds

- Sodium trimetaphosphate (Na3P3O9)

- Sodium hexametaphosphate (Na6P6O18)

- Sodium polyphosphate (various chain lengths)

Comparison: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide is unique due to its cyclic structure and specific sequestration properties. Compared to sodium trimetaphosphate and sodium hexametaphosphate, it has a different ring size, which influences its reactivity and complexation behavior. Sodium polyphosphate, on the other hand, consists of linear chains of phosphate units, making it more suitable for applications requiring long-chain polyphosphates.

Biological Activity

Tetrasodium 1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphacyclooctane 1,3,5,7-tetraoxide (CAS No. 13396-41-3) is a complex inorganic compound with notable applications in various fields including biochemistry and materials science. Its unique structure and properties have garnered attention for potential biological activities. This article explores the compound's biological activity based on current research findings.

- Molecular Formula : Na₄O₁₂P₄

- Molecular Weight : 407.84 g/mol

- Appearance : White crystalline powder

- Purity : ≥95%

- Storage Conditions : Room temperature in a sealed container

The biological activity of tetrasodium tetrametaphosphate is primarily attributed to its ability to interact with biological systems at the molecular level. It functions as a phosphate donor and can influence various biochemical pathways:

- Phosphate Metabolism : The compound participates in phosphate metabolism by acting as a source of inorganic phosphate. This can affect ATP synthesis and energy metabolism in cells.

- Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic pathways due to its phosphate content.

Antimicrobial Properties

Research indicates that tetrasodium tetrametaphosphate exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

These results suggest its potential use as an antimicrobial agent in pharmaceuticals or food preservation.

Cytotoxic Effects

In cellular studies, tetrasodium tetrametaphosphate has demonstrated cytotoxic effects on cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| A549 | 40 |

The compound's cytotoxicity may be linked to its ability to disrupt cellular signaling pathways critical for cancer cell survival.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology assessed the efficacy of tetrasodium tetrametaphosphate against foodborne pathogens. Results indicated significant antibacterial activity against Salmonella and Listeria species.

- Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, tetrasodium tetrametaphosphate was tested on various cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, suggesting its potential as an anticancer agent.

Safety and Toxicology

While tetrasodium tetrametaphosphate has shown promising biological activities, safety assessments are crucial. The compound is noted to be moderately toxic when ingested or administered intraperitoneally. Toxicological studies indicate that exposure may lead to gastrointestinal irritation and should be handled with care.

Properties

IUPAC Name |

tetrasodium;2,4,6,8-tetraoxido-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O12P4/c;;;;1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h;;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEJEOLNSNYQSX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074507 | |

| Record name | Metaphosphoric acid (H4P4O12), tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13396-41-3 | |

| Record name | Sodium tetrametaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013396413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (H4P4O12), tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium tetrametaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAMETAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC36A7X39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRAMETAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.